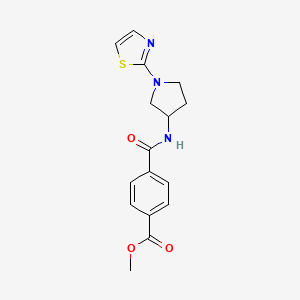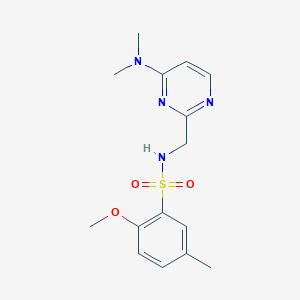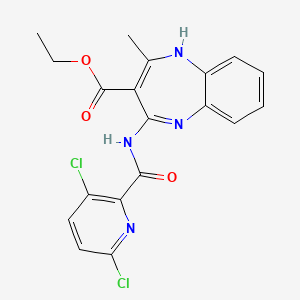![molecular formula C16H17ClN4O B2905177 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide CAS No. 1119233-73-6](/img/structure/B2905177.png)
2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyridine moiety, with a carboxamide group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine-Pyridine Intermediate: The initial step involves the reaction of 3-chloropyridine with piperidine under basic conditions to form 6-(piperidin-1-yl)pyridine.
Introduction of the Carboxamide Group: The intermediate is then reacted with 2-chloropyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine to introduce the carboxamide group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyridine moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.
科学的研究の応用
2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-chloro-N-[6-(morpholin-4-yl)pyridin-3-yl]pyridine-4-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-chloro-N-[6-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide: Contains a pyrrolidine ring instead of a piperidine ring.
2-chloro-N-[6-(azepan-1-yl)pyridin-3-yl]pyridine-4-carboxamide: Features an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its piperidine ring provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
2-chloro-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-10-12(6-7-18-14)16(22)20-13-4-5-15(19-11-13)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXNFBXKDXAMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)

![4'-Propyl-[1,1'-biphenyl]-4-thiol](/img/structure/B2905096.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)

![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)


![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)



